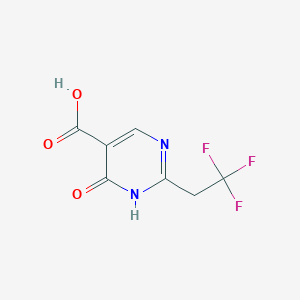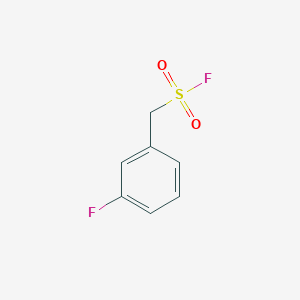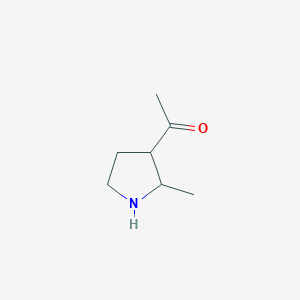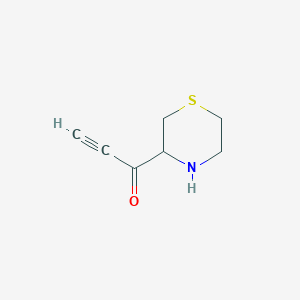
Anthracen-1-ylboronic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Anthracen-1-ylboronic acid is an organoboron compound with the molecular formula C14H11BO2. It is a derivative of anthracene, where a boronic acid group is attached to the first carbon of the anthracene ring. This compound is known for its utility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are widely used in the formation of carbon-carbon bonds.
准备方法
Synthetic Routes and Reaction Conditions: Anthracen-1-ylboronic acid can be synthesized through several methods. One common approach involves the borylation of anthracene derivatives using boron reagents. For instance, the electrophilic borylation of aryl Grignard reagents prepared from arylbromides can be performed by direct insertion of magnesium in the presence of lithium chloride or by magnesium/bromine exchange with isopropylmagnesium chloride-lithium chloride complex . Another method involves the palladium-catalyzed coupling of pinacolborane with aryl halides or triflates .
Industrial Production Methods: Industrial production of this compound typically involves large-scale borylation reactions using optimized conditions to ensure high yield and purity. The use of continuous flow setups for handling and performing organolithium chemistry on a multigram scale has been reported, enabling the synthesis of various compounds with remarkable throughput .
化学反应分析
Types of Reactions: Anthracen-1-ylboronic acid undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form anthracene derivatives with different functional groups.
Reduction: Reduction reactions can convert it into other boronic acid derivatives.
Substitution: It participates in substitution reactions, particularly in Suzuki-Miyaura cross-coupling reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Palladium catalysts, such as PdCl2(dppf), along with bases like triethylamine, are commonly used in Suzuki-Miyaura reactions.
Major Products: The major products formed from these reactions include various substituted anthracene derivatives, which can be further utilized in organic synthesis and material science .
科学研究应用
Anthracen-1-ylboronic acid has a wide range of applications in scientific research:
作用机制
The mechanism of action of anthracen-1-ylboronic acid in Suzuki-Miyaura cross-coupling reactions involves the formation of a palladium-boron complex. This complex undergoes transmetalation, where the boron atom transfers its organic group to the palladium catalyst. The palladium then facilitates the formation of a new carbon-carbon bond through reductive elimination . This mechanism is crucial for the efficient formation of complex organic molecules.
相似化合物的比较
9-Anthraceneboronic acid: Similar in structure but with the boronic acid group attached to the ninth carbon of the anthracene ring.
Phenylboronic acid: A simpler boronic acid with a phenyl group instead of an anthracene ring.
Naphthalen-1-ylboronic acid: Another aromatic boronic acid with a naphthalene ring instead of anthracene.
Uniqueness: Anthracen-1-ylboronic acid is unique due to its specific structure, which allows it to participate in reactions that other boronic acids may not. Its large aromatic system provides unique electronic properties, making it valuable in the synthesis of complex organic molecules and advanced materials .
属性
分子式 |
C14H11BO2 |
|---|---|
分子量 |
222.05 g/mol |
IUPAC 名称 |
anthracen-1-ylboronic acid |
InChI |
InChI=1S/C14H11BO2/c16-15(17)14-7-3-6-12-8-10-4-1-2-5-11(10)9-13(12)14/h1-9,16-17H |
InChI 键 |
DYBXVITUBPGBBW-UHFFFAOYSA-N |
规范 SMILES |
B(C1=CC=CC2=CC3=CC=CC=C3C=C12)(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![[2,4'-Bipyrimidine]-5-carboxylic acid](/img/structure/B13159070.png)


![3-[[4-(9H-fluoren-9-ylmethoxycarbonyl)piperazin-1-yl]methyl]furan-2-carboxylic acid](/img/structure/B13159084.png)
![Methyl 2-methyl-1-oxa-5-thiaspiro[2.4]heptane-2-carboxylate 5,5-dioxide](/img/structure/B13159085.png)

![N-Cyclopropyl-2H,4H,5H,6H-cyclopenta[c]pyrrol-4-amine](/img/structure/B13159099.png)

![1-[3-(2-Aminoethyl)pyrrolidin-1-yl]ethan-1-one](/img/structure/B13159105.png)


![Methyl 2-chloro-4,4-dimethyl-1-oxaspiro[2.4]heptane-2-carboxylate](/img/structure/B13159121.png)

